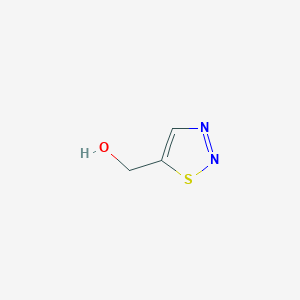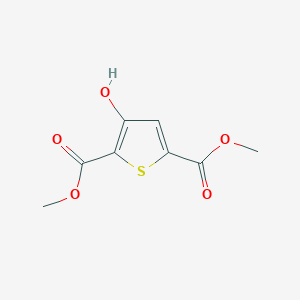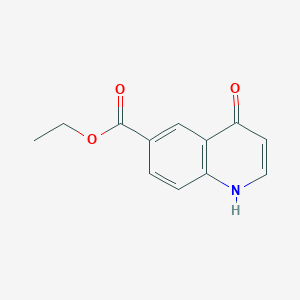
1-Ethenyl-2-(2-ethenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2-(2-ethenylphenyl)benzene is a chemical compound that is also known as styrene. It is a colorless liquid that is widely used in the manufacturing of various products such as plastic, rubber, and resins. Styrene is also used in the production of polystyrene, which is a widely used plastic material.
Mechanism Of Action
The mechanism of action of styrene involves its ability to polymerize with other monomers to form polymers. This process involves the formation of covalent bonds between the monomers, which results in the formation of a polymer chain.
Biochemical And Physiological Effects
Styrene has been shown to have various biochemical and physiological effects on living organisms. Studies have shown that styrene exposure can cause respiratory irritation, eye irritation, and skin irritation. Long-term exposure to styrene has also been shown to cause neurological effects such as headaches, dizziness, and fatigue.
Advantages And Limitations For Lab Experiments
Styrene has various advantages and limitations for lab experiments. Its ability to polymerize with other monomers makes it a useful tool for the synthesis of various polymers. However, its toxicity and potential health hazards make it a challenging compound to work with in the laboratory.
Future Directions
There are various future directions for the study of styrene. One area of research is the development of new methods for the synthesis of styrene that are more efficient and environmentally friendly. Another area of research is the study of the potential health effects of styrene exposure and the development of new methods for reducing exposure in the workplace. Additionally, the use of styrene in the production of new materials and products is an area of ongoing research.
Synthesis Methods
The synthesis of styrene can be achieved through various methods such as the dehydrogenation of ethylbenzene or the decarboxylation of cinnamic acid. The most commonly used method is the dehydrogenation of ethylbenzene, which involves the use of a catalyst such as iron oxide.
Scientific Research Applications
Styrene has been extensively studied for its various applications in scientific research. It is used as a monomer in the production of polymers such as polystyrene, which is widely used in the manufacturing of various products such as packaging materials, insulation, and disposable cups. Styrene is also used as a solvent in various industries such as the rubber and plastic industries.
properties
CAS RN |
34919-47-6 |
|---|---|
Product Name |
1-Ethenyl-2-(2-ethenylphenyl)benzene |
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-ethenyl-2-(2-ethenylphenyl)benzene |
InChI |
InChI=1S/C16H14/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |
InChI Key |
AWJRNSCCZLNMTE-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2C=C |
Canonical SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)








